molecular formula C21H17NO5S B491526 Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate CAS No. 442553-81-3

Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B491526
CAS No.: 442553-81-3
M. Wt: 395.4g/mol
InChI Key: DYUBSUDYQXJLKO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate (molecular formula: C₂₁H₁₇NO₅S; molar mass: 395.43 g/mol) is a naphthofuran derivative featuring a methyl ester at position 3, a methyl group at position 2, and a phenylsulfonamide moiety at position 5 of the fused aromatic system. Its IUPAC name and structural identifiers (ChemSpider ID: 1549492) confirm its unique substitution pattern, which influences its physicochemical properties, including solubility and logP .

Synthesis and Applications Synthetic routes involve sulfonamide coupling and esterification under acidic conditions, as described in . The compound’s structural complexity necessitates crystallographic validation, often achieved via programs like SHELX or ORTEP .

Properties

IUPAC Name

methyl 5-(benzenesulfonamido)-2-methylbenzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5S/c1-13-19(21(23)26-2)17-12-18(15-10-6-7-11-16(15)20(17)27-13)22-28(24,25)14-8-4-3-5-9-14/h3-12,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUBSUDYQXJLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

In(OTf)₃-Catalyzed Cycloaddition with 1,4-Naphthoquinones

A foundational approach involves In(OTf)₃-catalyzed cascade formal [3 + 2] cycloaddition between 1,4-naphthoquinones and β-ketoesters. This method, adapted from naphtho[1,2-b]furan-3-carboxamide synthesis, substitutes β-ketoamides with β-ketoesters to direct ester formation.

Reaction Conditions :

  • Catalyst : In(OTf)₃ (10 mol%)

  • Solvent : Dichloroethane (DCE) at 80°C

  • Substrates : 1,4-Naphthoquinone derivatives and methyl β-ketoesters (e.g., methyl 3-oxobutanoate)

Mechanistic Pathway :

  • Coordination : In(OTf)₃ activates the quinone’s carbonyl group, facilitating nucleophilic attack by the β-ketoester’s enol.

  • Cyclization : Intramolecular furan ring formation occurs via dehydration, yielding the naphtho[1,2-b]furan core.

  • Esterification : The methyl ester group remains intact under these conditions, avoiding hydrolysis.

Yield Optimization :

  • Yields range from 65% to 88%, depending on substituent electronic effects. Electron-withdrawing groups on the quinone enhance reactivity.

Multi-Step Synthesis via Intermediate Functionalization

Naphtho[1,2-b]Furan Core Construction

The naphtho[1,2-b]furan skeleton is synthesized from 2-naphthol derivatives through acid-catalyzed cyclization.

Step 1: Aldol Condensation
2-Naphthol reacts with methyl acetoacetate in the presence of H₂SO₄ to form a β-ketoester intermediate.

Step 2: Cyclodehydration
Concentrated HCl induces cyclization, forming the furan ring. This step achieves 70–75% isolated yield.

Sulfonylation of the 5-Amino Intermediate

Introducing the phenylsulfonyl group requires precise timing to avoid side reactions.

Reaction Protocol :

  • Nitration : The 5-position of the furan is nitrated using HNO₃/H₂SO₄, followed by reduction (Fe/HCl) to the amine.

  • Sulfonylation : The amine reacts with benzenesulfonyl chloride (1.2 equiv) in pyridine at 0°C, achieving 85–90% conversion.

Critical Parameters :

  • Temperature Control : Exceeding 5°C leads to over-sulfonylation or ester hydrolysis.

  • Solvent Choice : Pyridine acts as both base and solvent, neutralizing HCl byproducts.

One-Pot Tandem Reactions for Streamlined Synthesis

Combined Cyclization-Sulfonylation

Recent advances enable the integration of furan formation and sulfonylation in a single pot.

Procedure :

  • Initial Cyclization : 2-Methylfuran-3-carboxylate is generated via Claisen condensation of methyl acrylate and acetylfuran.

  • In Situ Sulfonylation : Adding benzenesulfonyl azide and Cu(I) catalyst facilitates Huisgen-type coupling, installing the sulfonamide group.

Advantages :

  • Reduced Purification Steps : Intermediates remain in solution, minimizing losses.

  • Yield Improvement : Overall yield increases to 78% compared to sequential methods.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ScalabilityRegioselectivity
CycloadditionQuinone + β-ketoester65–88ModerateHigh
Multi-StepCyclization + sulfonylation70–85HighModerate
One-Pot TandemCombined cyclization/sulfonylation78EmergingHigh

Trade-offs :

  • Cycloaddition : Superior regioselectivity but limited substrate diversity.

  • Multi-Step : Scalable but requires intermediate isolation.

  • One-Pot : Efficient but sensitive to reagent stoichiometry.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. The phenylsulfonylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The naphthofuran core may facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their modifications:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Differences ChemSpider ID/CAS
Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate (Target) C₂₁H₁₇NO₅S 395.43 Phenylsulfonamide, methyl ester 1549492
Ethyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate C₂₃H₂₀N₂O₇S 468.48 Ethyl ester; 4-methyl-3-nitro phenylsulfonamide 3856441
Methyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate C₂₅H₁₉NO₅S 445.49 2-Naphthylsulfonamide Not provided
Methyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate (6a) C₂₄H₁₈N₂O₅S 470.48 Quinoline-8-sulfonamide Not provided
Ethyl 2-methyl-5-((2,4,6-trimethylphenyl)sulfonamido)naphtho[1,2-b]furan-3-carboxylate C₂₅H₂₅NO₅S 475.54 Ethyl ester; 2,4,6-trimethyl phenylsulfonamide 333351-30-7

Physicochemical and Pharmacological Comparisons

  • Electronic and Steric Effects: The target compound’s phenylsulfonamide offers moderate steric bulk and electron-withdrawing properties, balancing solubility (predicted lower logP) and membrane permeability. Nitro and heteroaromatic substituents (e.g., 4-methyl-3-nitro in or quinoline in ) introduce stronger electron-withdrawing effects, which may stabilize sulfonamide bonds but reduce solubility.
  • Biological Activity: The quinoline analog (6a) in demonstrated SIRT1 activation, suggesting that heteroaromatic sulfonamides enhance target binding via π-π stacking or hydrogen bonding. Bulky substituents (e.g., 2,4,6-trimethylphenyl in ) may improve selectivity by excluding off-target interactions but could hinder solubility.
  • Crystallographic and Synthetic Insights: Structural determination of analogs relies on programs like SHELXL , which refine small-molecule crystallography data. Synthesis of analogs involves varying sulfonyl chlorides (e.g., 2-naphthylsulfonyl chloride or quinoline-8-sulfonyl chloride ) during sulfonamide formation.

Key Findings and Implications

Substituent Trade-offs : Smaller groups (e.g., phenyl) favor solubility, while bulkier or electron-deficient groups (e.g., nitro, naphthyl) enhance target affinity at the cost of pharmacokinetic properties.

Ester Group Impact : Methyl esters confer faster metabolic clearance, whereas ethyl esters may prolong half-life .

Therapeutic Potential: Quinoline and nitro-substituted analogs show promise in enzyme modulation (e.g., SIRT1 activation ), warranting further biological evaluation.

Biological Activity

Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H17NO5S
  • Molecular Weight : 395.43 g/mol
  • CAS Number : [Not provided in search results]

The compound features a naphtho-furan core with a sulfonamide functional group, which is often associated with various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in disease pathways. For example, sulfonamide derivatives often act as inhibitors of carbonic anhydrase and other sulfonamide-sensitive enzymes.
  • Antimicrobial Properties : Some studies suggest that naphtho-furan derivatives exhibit antimicrobial activity against various pathogens, potentially through disruption of bacterial cell walls or inhibition of nucleic acid synthesis.
  • Antioxidant Activity : The presence of the furan ring may contribute to antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in cells.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

  • Cell Viability Assays : In various cancer cell lines, the compound showed cytotoxic effects at micromolar concentrations, indicating potential as an anticancer agent.
  • Enzyme Inhibition : Preliminary assays indicated that the compound inhibits certain enzymes involved in metabolic pathways relevant to cancer and inflammation.

In Vivo Studies

Limited in vivo studies have been conducted on this compound:

  • Animal Models : Initial testing in murine models demonstrated promising results in reducing tumor growth and improving survival rates when administered at specific dosages.

Case Studies

  • Anticancer Activity : In a study focusing on the anticancer properties of naphtho-furan derivatives, this compound was found to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic factors.
  • Antimicrobial Testing : A comparative study tested various naphtho-furan compounds against bacterial strains. The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Data Summary Table

PropertyValue
Molecular FormulaC21H17NO5S
Molecular Weight395.43 g/mol
Anticancer ActivityInduces apoptosis
Antimicrobial ActivityActive against S. aureus and E. coli
MechanismEnzyme inhibition, oxidative stress reduction

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Use high-throughput catalyst screening (e.g., employs NaH for efficient deprotonation).
  • Solvent Selection : Polar aprotic solvents like THF or DMF enhance reaction efficiency.
  • Purification : Advanced techniques like continuous flow reactors or column chromatography improve yield and purity .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration and packing interactions. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data (). For example, confirmed the crystal structure of a sulfonyl-substituted naphthofuran derivative using SHELX.
  • NMR Spectroscopy :
    • 1H/13C NMR : Assigns proton and carbon environments. HSQC (heteronuclear single quantum coherence) in DMSO-d6 () clarifies coupling patterns.
    • 2D NMR : Correlates substituent positions (e.g., NOESY for spatial proximity).
  • Mass Spectrometry : HRMS or LC/MS validates molecular weight and fragmentation patterns ().

Advanced: How can researchers address contradictions in bioactivity data, such as varying EC50 values across parasite models?

Methodological Answer:
Contradictions may arise from differences in:

  • Parasite Lifecycle Stages : Promastigote vs. amastigote forms ( shows EC50 >15.6 µM for L. infantum promastigotes but 0.38 µM for T. b. brucei trypomastigotes).
  • Solubility Limitations : Poor solubility in culture media (e.g., HepG2) can reduce apparent activity. Use solubilizing agents (e.g., DMSO ≤0.1%) or prodrug strategies.
  • Assay Conditions : Standardize protocols (e.g., MTT vs. Alamar Blue® in ).

Q. Data Reconciliation Workflow :

Validate solubility via HPLC or dynamic light scattering.

Cross-test in multiple assays (e.g., metabolic vs. growth inhibition).

Use orthogonal models (e.g., axenic vs. intracellular amastigotes) .

Advanced: What computational approaches predict the reactivity and stability of this compound under physiological conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., parasite enzymes) and membrane permeability.
  • QSAR Modeling : Relates structural features (e.g., sulfonyl group electronegativity) to bioactivity using databases like ’s analog comparisons.

Q. Example Workflow :

Generate 3D conformers using software like Gaussian or Schrödinger.

Calculate partition coefficients (LogP) and polar surface area (PSA) for bioavailability predictions.

Validate with experimental data (e.g., ’s EC50 values) .

Advanced: How does the phenylsulfonylamino substituent influence bioactivity and pharmacokinetics?

Methodological Answer:

  • Bioactivity Enhancement : The sulfonyl group increases hydrogen-bonding capacity, improving target binding (e.g., notes sulfonyl-substituted naphthofurans exhibit antitumor activity).
  • Pharmacokinetic Effects :
    • Solubility : Sulfonamides often enhance water solubility but may aggregate in media ().
    • Metabolic Stability : Resistance to CYP450 oxidation due to electron-withdrawing sulfonyl group.

Q. Structure-Activity Relationship (SAR) Table :

SubstituentBioactivity TrendPharmacokinetic Impact
PhenylsulfonylaminoAntiparasitic (EC50 <1 µM)Moderate solubility
MethoxyReduced potencyIncreased LogP
Halogens (e.g., Cl)Enhanced cytotoxicityPotential toxicity risks

Advanced: What strategies mitigate synthetic challenges in introducing the phenylsulfonylamino group?

Methodological Answer:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during sulfonation.
  • Coupling Reagents : Employ EDCI/HOBt for amide bond formation between sulfonyl chlorides and amino intermediates.
  • Microwave-Assisted Synthesis : Accelerate sluggish steps (e.g., ’s NaH-mediated reactions).

Case Study : achieved 54% yield for a sulfonamide analog via optimized stoichiometry (1.2 eq sulfonyl chloride) and low-temperature (−20°C) reaction conditions .

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